3-Azidopropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6N4O |
|---|---|
Molecular Weight |
114.11 g/mol |
IUPAC Name |
3-azidopropanamide |
InChI |
InChI=1S/C3H6N4O/c4-3(8)1-2-6-7-5/h1-2H2,(H2,4,8) |
InChI Key |
LXCYESLXONKXAI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Azidopropanamide: A Versatile Bifunctional Reagent for Bioconjugation
Foreword: The Nexus of Bioorthogonal Chemistry and Modern Drug Development
In the landscape of contemporary biomedical research, the ability to selectively and efficiently link molecules in complex biological environments is paramount. This necessity has given rise to the field of bioorthogonal chemistry, a suite of reactions that can proceed in living systems without interfering with native biochemical processes. Central to this field is the concept of "click chemistry," which emphasizes reactions that are high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[1] 3-Azidopropanamide emerges as a molecule of significant interest within this paradigm. As a heterobifunctional linker, it possesses two distinct reactive moieties: a terminal azide group, the cornerstone of the renowned Azide-Alkyne Cycloaddition "click" reaction, and a primary amide, which offers a stable, hydrophilic handle. This guide provides a comprehensive technical overview of 3-Azidopropanamide, from its fundamental structure and properties to its synthesis and state-of-the-art applications for researchers, chemists, and drug development professionals.
Molecular Structure and Physicochemical Properties
Chemical Identity
-
IUPAC Name: 3-azidopropanamide
-
Molecular Formula: C₃H₆N₄O
-
Molecular Weight: 114.11 g/mol
-
CAS Number: While a specific CAS number for 3-azidopropanamide is not prominently listed in major chemical databases, its constituent precursors and analogous structures are well-documented.
Structural Analysis
3-Azidopropanamide is a small, yet functionally dense molecule. Its structure is characterized by a three-carbon aliphatic chain. At one terminus (C-3) is the energetic azido group (-N₃), and at the other (C-1) is a primary carboxamide (-CONH₂).
Caption: Chemical structure of 3-Azidopropanamide.
The azide group is a high-energy functional group that serves as a "spring-loaded" reactant for cycloaddition reactions. The primary amide contributes to the molecule's polarity and potential for hydrogen bonding, influencing its solubility and interaction with biological systems.
Physicochemical Data Summary
While experimentally determined data for 3-azidopropanamide is scarce, the following properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Rationale / Notes |
| Physical State | Likely a solid at room temperature. | The presence of the polar amide group allows for strong intermolecular hydrogen bonding, which typically results in higher melting points compared to non-polar analogues. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., DMF, DMSO, alcohols). | The primary amide group can act as both a hydrogen bond donor and acceptor, conferring hydrophilicity. |
| Stability | Thermally sensitive; handle with care. Avoid heat, shock, and friction. | Low molecular weight organic azides are potentially explosive.[2][3][4] The ratio of carbon atoms to nitrogen atoms is low, indicating a high energy content.[4][5] |
| Spectroscopic Features | See Section 1.4 for detailed analysis. | Expected signals include characteristic azide and amide stretches in IR, and distinct proton and carbon signals in NMR corresponding to the propyl chain.[6][7][8] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2260 cm⁻¹. This is a highly characteristic peak for the azide functional group.[6]
-
Amide C=O Stretch: A strong absorption will be present in the range of 1630-1690 cm⁻¹.[6]
-
Amide N-H Stretch: Primary amides show two bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[9]
-
C-H Stretch: Absorptions for the aliphatic C-H bonds will appear just below 3000 cm⁻¹.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR):
-
The ¹H-NMR spectrum is predicted to show three distinct signals corresponding to the three methylene groups in the propyl chain.[8]
-
-CH₂-N₃: A triplet adjacent to the azide group.
-
-CH₂-CH₂-CH₂-: A multiplet (likely a quintet or sextet) for the central methylene group.
-
-CH₂-CONH₂: A triplet adjacent to the amide carbonyl group.
-
-CONH₂: The amide protons may appear as a broad singlet.[8]
-
Note: Chemical shifts are dependent on the solvent used.
-
Synthesis of 3-Azidopropanamide
The most direct and common method for synthesizing aliphatic azides is through the nucleophilic substitution (Sₙ2) reaction of a corresponding alkyl halide with an azide salt, typically sodium azide (NaN₃).[11][12]
Caption: General workflow for the synthesis of 3-Azidopropanamide.
Causality Behind Experimental Choices
-
Choice of Precursor: 3-chloropropanamide or 3-bromopropanamide are suitable starting materials. Bromo-derivatives are generally more reactive than chloro-derivatives in Sₙ2 reactions but may be more expensive.
-
Choice of Azide Source: Sodium azide is the most common, inexpensive, and effective source of the azide nucleophile.[12]
-
Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is optimal. These solvents effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.
-
Temperature Control: The reaction is typically run at room temperature or with gentle heating. Excessive heat should be avoided due to the potential thermal instability of the azide product.[2][13]
Field-Proven Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar organic azides.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 3-chloropropanamide (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Addition of Azide: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a bath temperature kept below 40°C. Crucially, do not evaporate to complete dryness to avoid concentrating the potentially explosive azide product. It is safer to leave a small amount of solvent.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.
Applications in Research and Drug Development
The utility of 3-azidopropanamide lies in its bifunctional nature, enabling its use as a linker to connect two different molecules or to introduce a "clickable" handle onto a substrate.
Bioconjugation via Click Chemistry
The azide group is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of a click reaction.[] This reaction forms a stable triazole linkage between the azide-functionalized molecule and an alkyne-functionalized partner.[15]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The amide portion of 3-azidopropanamide can be pre-conjugated to a molecule of interest (e.g., a drug, a fluorescent dye, or a solid support) through various amide coupling chemistries. The resulting azide-functionalized molecule can then be "clicked" onto a biomolecule (like a protein or nucleic acid) that has been metabolically or chemically tagged with an alkyne. This strategy is widely used for:
-
Protein Labeling: Attaching probes for imaging or purification.[16]
-
Drug Conjugation: Creating Antibody-Drug Conjugates (ADCs) where the amide end is linked to a cytotoxic drug.[17]
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic arrays.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement for in-vivo applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst. Instead, it utilizes a strained cyclooctyne, which reacts readily with the azide.[] 3-Azidopropanamide can be incorporated into molecules destined for live-cell labeling using this bioorthogonal method.
Safety, Handling, and Storage: A Self-Validating System
Working with low molecular weight organic azides requires strict adherence to safety protocols due to their potential to be explosive.[2][3][4]
Hazard Analysis
-
Explosion Hazard: The primary risk is the explosive decomposition of the azide, which can be initiated by heat, shock, friction, or static discharge.[2][18] The high nitrogen-to-carbon ratio in 3-azidopropanamide suggests a high energy content.[4][5]
-
Toxicity: Sodium azide, the precursor, is highly toxic. While the toxicity of 3-azidopropanamide is not well-documented, it should be handled as a toxic substance by ingestion, inhalation, and skin contact.[5]
-
Incompatible Materials: Avoid contact with strong acids (which can form the highly toxic and explosive hydrazoic acid), strong oxidizing agents, and heavy metals (which can form explosive heavy metal azides).[3] Never use chlorinated solvents like dichloromethane, as they can react with azides to form dangerously explosive poly-azidomethanes.[2]
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. A face shield should be used when working with quantities greater than a few hundred milligrams.[3]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood. A blast shield must be used for the reaction and workup steps.[3][18]
-
Handling:
-
Purification and Concentration:
-
Storage:
-
Store in a cool, dark place, away from heat and light.[18]
-
Clearly label all containers with "POTENTIALLY EXPLOSIVE AZIDE COMPOUND".
-
-
Waste Disposal:
Conclusion and Future Outlook
3-Azidopropanamide represents a valuable, albeit energetic, tool in the chemical biologist's and drug developer's arsenal. Its simple structure belies its powerful bifunctionality, providing a stable amide handle and a versatile azide "click" moiety. While its synthesis and handling demand rigorous safety precautions, its potential for creating precisely engineered bioconjugates is significant. As the demand for site-specifically modified proteins, targeted therapeutics, and advanced diagnostic tools continues to grow, the applications for well-designed bifunctional linkers like 3-azidopropanamide will undoubtedly expand. Future research may focus on developing safer, more stable derivatives or integrating them into automated synthesis platforms to further unlock their potential in high-throughput discovery workflows.
References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin Safety, Insurance, Risk and Compliance.
-
Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety.
-
Azide Compounds. (n.d.). University of California, Santa Barbara, Environmental Health and Safety.
-
3-Azidopropan-1-amine | C3H8N4. (n.d.). PubChem. Retrieved from
-
Azides Safe Work Procedure. (2022). University of Victoria Occupational Health, Safety & Environment.
-
Azidopropylvinylsulfonamide as a New Bifunctional Click Reagent for Bioorthogonal Conjugations: Application for DNA-Protein Cross-Linking. (2015). Chemistry.
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University.
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (2011). Journal of Nuclear Medicine.
-
123-77-3 | CAS DataBase. (n.d.). ChemicalBook.
-
1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry.
-
Click Chemistry Overview. (n.d.). BOC Sciences.
-
Click Chemistry Conjugations. (n.d.). Springer Nature Experiments.
-
IR Absorption Table. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
A Technical Guide to Click Chemistry for Bioconjugation. (n.d.). Benchchem.
-
Safety of synthesizing 3-azidopropylamine? (2020). ResearchGate.
-
1 H NMR spectrum of 1-azido-3-aminopropane in CDCl 3 (300 MHz). (n.d.). ResearchGate.
-
How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? (n.d.). Pearson.
-
An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. (n.d.). Green Chemistry (RSC Publishing).
-
Table of Characteristic IR Absorptions. (n.d.). ICT Prague.
-
Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. (2008). Organic Chemistry Portal.
-
3-aminopropanamide hydrochloride | CAS 64017-81-8. (n.d.). Santa Cruz Biotechnology.
-
10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts.
-
Propanamide. (n.d.). NIST WebBook.
-
1 H NMR spectrum of (3-Azidopropyl)triethoxysilane. (n.d.). ResearchGate.
-
Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. (n.d.). Doc Brown's Chemistry.
-
Efficient Syntheses of 1,2,3-Triazoloamide Derivatives Using Solid- and Solution-Phase Synthetic Approaches. (2017). Molecules.
-
Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. (2022). Organic Chemistry Portal.
-
3-Hydroxypropanamide | C3H7NO2. (n.d.). PubChem.
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
-
3-Aminopropanamide hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
-
Chemical Properties of Propanamide (CAS 79-05-0). (n.d.). Cheméo.
-
Chemical Properties of 2-Propenamide (CAS 79-06-1). (n.d.). Cheméo.
-
3-Aminobenzamide = 99 TLC 3544-24-9. (n.d.). Sigma-Aldrich.
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Technical Guide: Physicochemical Stability and Safety Profiling of Short-Chain Azide Amides
Executive Summary
Short-chain azide amides (e.g., 2-azidoacetamide, 3-azidopropanamide) represent a unique intersection of utility and hazard. While they are invaluable "click chemistry" linkers due to their minimal steric footprint, their low molecular weight results in a high nitrogen-to-carbon (C/N) ratio, pushing them toward energetic instability. Furthermore, their chemical integrity in solution is frequently compromised not by the amide bond, but by the unintended reduction of the azide moiety by common laboratory reagents (phosphines, thiols).
This guide provides a rigorous framework for evaluating the safety and stability of these compounds, moving beyond basic handling to mechanistic degradation analysis.
Part 1: The Energetic Threshold (Safety)
The primary concern with short-chain azides is their thermodynamic potential for explosive decomposition. Unlike long-chain PEG-azides, short-chain variants lack sufficient carbon "ballast" to absorb the energy released during nitrogen extrusion (
The C/N Ratio Rule
Empirical data suggests that organic azides are safe to handle only if they satisfy the "Rule of Three."[1] For a compound with formula
- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms (specifically the azide nitrogens)
Critical Analysis:
Consider 2-azidoacetamide (
-
,
, (Total N is 4, but usually, we consider the azide group relative to the skeleton). -
Ratio:
. -
Verdict: This compound is explosive if isolated. It falls into the "Transient Intermediate" category.[3] It must be generated in situ or stored in dilute solution (< 1 M).[1][3]
Solvent Incompatibility (The Halogen Hazard)
A frequently overlooked hazard is the use of halogenated solvents (Dichloromethane, Chloroform) with sodium azide or short-chain organic azides.
-
Mechanism: Azide ions can displace halogens to form diazidomethane (
) or triazidomethane . -
Risk: These byproducts are extremely shock-sensitive explosives, more so than the target azide.
-
Directive: Never use halogenated solvents for extraction or storage of short-chain azides.[4] Use Ethyl Acetate, TBME, or Toluene.
Safety Decision Logic
The following decision tree outlines the operational boundaries for handling these compounds.
Figure 1: Decision matrix for the safe handling and isolation of organic azides based on elemental composition.
Part 2: Chemical Integrity in Solution
Once safety is established, the focus shifts to chemical stability. Researchers often assume the amide bond is the weak link. However, in biological buffers, the azide group is often the first to degrade via reduction.
The "Staudinger Trap" (Reductive Instability)
In drug development, "Click" reagents are often stored in buffers containing reducing agents (DTT, TCEP) to prevent protein oxidation. This is fatal for azides.
-
TCEP/Phosphines: TCEP (Tris(2-carboxyethyl)phosphine) reacts rapidly with alkyl azides via the Staudinger reaction mechanism, even in water. It reduces the azide to a primary amine.
-
Reaction:
-
Kinetics: Fast (Minutes to Hours).
-
-
Thiols (DTT/BME): While slower than phosphines, dithiothreitol (DTT) can reduce azides to amines, particularly in the presence of trace metals or at elevated pH.
Experimental Directive: Never store azide-linkers in buffers containing TCEP or DTT. If a reducing environment is required for the protein, the azide must be added after the reduction step and subsequent removal of the reducing agent (e.g., via desalting column).
Hydrolytic Stability (Amide Bond)
Short-chain amides are generally stable at neutral pH (7.0–7.4). However, the electron-withdrawing nature of the azide group (via the short alkyl chain) can inductively destabilize the amide bond, making it more susceptible to hydrolysis at extreme pH compared to long-chain alkyl amides.
-
Acidic pH (< 4): Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
-
Basic pH (> 9): Direct hydroxide attack on the carbonyl.
Degradation Pathways Diagram
Figure 2: Competing degradation pathways for azide amides in solution. Note that TCEP reduction destroys the click-reactive moiety.
Part 3: Experimental Protocols
Protocol: HPLC-MS Stability Assay
To rigorously validate solution stability, use the following reverse-phase method. UV detection alone is insufficient due to the low extinction coefficient of aliphatic azides; MS is required.
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: MS (ESI+) monitoring [M+H]+ and UV at 210 nm (amide bond).
Procedure:
-
Stock Prep: Dissolve azide amide in DMSO to 10 mM.
-
Test Solution: Dilute stock 1:100 into the target buffer (e.g., PBS pH 7.4, Tris pH 8.0) to a final concentration of 100 µM.
-
Incubation: Aliquot into HPLC vials. Incubate at 25°C and 37°C.
-
Sampling: Inject at t=0, 1h, 4h, 8h, 24h, 48h.
-
Analysis:
-
Monitor for loss of the parent peak (
). -
Monitor for appearance of the amine reduction product (
Da, corresponding to loss of and gain of ). -
Monitor for hydrolysis fragments.
-
Data Presentation: Stability Summary
When reporting stability, summarize data in a comparative table format.
| Condition | Reagent/Buffer | Half-life ( | Primary Degradant | Status |
| Control | PBS, pH 7.4 | > 7 Days | None | ✅ Stable |
| Reducing | PBS + 1mM TCEP | < 1 Hour | Amino-amide (Reduction) | ❌ Unstable |
| Reducing | PBS + 1mM DTT | ~ 6-12 Hours | Amino-amide (Reduction) | ⚠️ Caution |
| Acidic | 0.1% TFA (pH ~2) | ~ 24 Hours | Acid + Azido-amine (Hydrolysis) | ⚠️ Caution |
| Solvent | DMSO (Dry) | > 6 Months | None | ✅ Stable |
Part 4: Storage & Handling Best Practices
-
Storage State: Store short-chain azides as 0.5 M to 1.0 M solutions in DMSO or Anhydrous Ethanol . Avoid storing as neat oils.
-
Temperature: Store at -20°C or -80°C.
-
Light: While alkyl azides are relatively photostable compared to aryl azides, store in amber vials to prevent slow radical decomposition.
-
Container: Use polypropylene or glass with PTFE-lined caps. Do not use metal spatulas (risk of friction ignition with dried residue).[4]
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
-
Reduction by Phosphines (Staudinger): Saxon, E., & Bertozzi, C. R. "Cell Surface Engineering by a Modified Staudinger Reaction." Science, 2000. Link
-
TCEP Incompatibility: Hennecke, U., et al. "TCEP-Induced Decomposition of Organic Azides." Bioconjugate Chemistry, 2017.[5] (Note: TCEP reduces azides to amines rapidly in aqueous buffer). Link
-
Amide Hydrolysis Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience, 2007. Link
-
Hazardous Solvent Interactions: "Azide Safety Guidelines." University of California, Santa Barbara (UCSB) EH&S. Link
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- 5. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility, Stability, and Handling of 3-Azidopropanamide
This guide details the solubility profile, physicochemical properties, and handling protocols for 3-Azidopropanamide , a critical bifunctional linker used in "Click Chemistry" and PROTAC development.
Executive Summary
3-Azidopropanamide (
Critical Safety Advisory: With a Carbon/Nitrogen (C/N) ratio of
Molecular Architecture & Solubility Physics
The solubility behavior of 3-azidopropanamide is governed by the competition between its two terminal functional groups separated by a short ethylene spacer.
Structural Analysis[1][2][3][4]
-
Primary Amide (
): Acts as both a Hydrogen Bond Donor (2 sites) and Acceptor (1 site). This group drives water solubility and crystal lattice stability. -
Azide Group (
): A resonance-stabilized linear dipole. While often considered lipophilic in long chains, in this short backbone, it contributes to polarity without significantly hindering water solubility. -
Ethylene Backbone (
): Too short to induce significant hydrophobic collapse, allowing the molecule to remain water-soluble.
Solvation Mechanism Diagram
The following diagram illustrates the solvation logic, determining which solvents effectively disrupt the crystal lattice.
Figure 1: Solvation mechanism showing the dominance of H-bonding and dipole interactions over hydrophobic effects.
Solvent Compatibility Matrix
The following data is synthesized from standard extraction protocols and physicochemical properties of short-chain azido-amides.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Aqueous | Water ( | High | Forms stable solutions. Ideal for biological click reactions (CuAAC). |
| PBS / Buffers | High | Compatible with physiological pH. | |
| Polar Aprotic | DMSO | Very High | Recommended Stock Solvent. Prevents hydrolysis and minimizes shock hazards. |
| DMF | Very High | Excellent for synthesis; difficult to remove by evaporation (high BP). | |
| Acetonitrile | High | Good for HPLC purification and reactions. | |
| Polar Protic | Methanol / Ethanol | High | Good solubility, but avoid for long-term storage due to potential transamidation risks (slow). |
| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction from aqueous phase (requires salting out). |
| Chloroform | Moderate-High | Good solubility. | |
| Ethers | THF | Moderate | Soluble, but may require heating or sonication if pure solid. |
| Diethyl Ether | Low-Moderate | Poor solvent for the amide; used to precipitate impurities or wash crude product. | |
| Aliphatic | Hexane / Heptane | Insoluble | Used as an antisolvent to precipitate the product or wash away non-polar impurities. |
Experimental Protocols
Protocol A: Stock Solution Preparation (Recommended)
Objective: Create a stable 100 mM stock solution for "Click" chemistry applications.
Solvent: DMSO (Dimethyl sulfoxide) is preferred over water for long-term storage (
-
Weighing: Accurately weigh 3-azidopropanamide (MW
g/mol ) into a tared glass vial. Note: Use an anti-static gun if handling the solid, as azides can be static-sensitive. -
Dissolution: Add anhydrous DMSO to achieve a concentration of 100 mM (e.g., 11.4 mg in 1 mL DMSO).
-
Mixing: Vortex gently for 30 seconds. The solid should dissolve instantly.
-
Storage: Store at -20°C. Stable for >12 months.
Protocol B: Aqueous Workup & Extraction
Context: Extracting 3-azidopropanamide from an aqueous reaction mixture. Challenge: Due to its high water solubility, simple extraction with organic solvents often leads to low recovery.
Step-by-Step Methodology:
-
Saturation: Saturate the aqueous reaction phase with NaCl (Brine). This "salting out" effect disrupts the hydration shell of the amide, forcing the molecule into the organic phase.
-
Solvent Selection: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Ratio: Use 3x volumes of organic solvent relative to the aqueous phase.
-
-
Extraction:
-
Add EtOAc to the brine solution.
-
Shake vigorously and let layers separate.
-
Collect the organic (top) layer.[1]
-
Repeat 3-4 times. Single extractions are inefficient for this molecule.
-
-
Drying: Dry the combined organic layers over anhydrous
or . -
Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C . Do not heat to dryness if possible; leave as a concentrated oil to ensure safety.
Workflow Visualization: Extraction Logic
Figure 2: Optimized extraction workflow emphasizing the "salting out" step to maximize recovery.
Safety & Stability (E-E-A-T)
The "Smith's Ratio" Assessment
The stability of organic azides is roughly predicted by the ratio of Carbon+Oxygen atoms to Nitrogen atoms.
- (3 in azide + 1 in amide)
-
Ratio = (3+1)/4 = 1.0
-
Implication: Pure 3-azidopropanamide is a High Energy Compound . It poses a potential explosion hazard if isolated as a dry solid, subjected to heat, or mechanical shock.
-
Mitigation:
-
Never distill this compound.
-
Avoid isolation of the pure solid on a large scale (>1g).
-
Store in solution (e.g., concentrated oil or DMSO stock) whenever possible.
-
Use a blast shield when working with quantities >500 mg.
-
References
-
Synthesis and Reactivity of Alkyl Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188-5240. Link
-
Safety of Azides: "Azide Safety Guidelines." University of California, Santa Cruz (UCSC) EH&S. Link
- Amide Solubility Principles: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd Edition, 2003. (General reference for solvent polarity/solubility).
-
Click Chemistry Protocols: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 2002. Link
Sources
Methodological & Application
Application Note: Precision Bioconjugation of Proteins using 3-Azidopropanamide Linkers
Executive Summary
This guide details the protocol for modifying proteins with 3-azidopropanamide moieties. Unlike long PEGylated chains, the 3-azidopropanamide linker is a "zero-length" mimic—a short, 3-carbon aliphatic spacer (
This linker is generated by reacting protein amines with 3-azidopropionic acid NHS ester (also known as NHS-3-azidopropanoate). The resulting 3-azidopropanamide linkage provides a bioorthogonal handle (the azide) for subsequent "Click Chemistry" reactions (CuAAC or SPAAC) while maintaining a minimal structural footprint.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Where linker stability and minimal immunogenicity are critical.[1]
-
FRET Studies: Where short distances between donor and acceptor are required.
-
Surface Immobilization: For high-density protein packing.
Chemical Mechanism & Rationale[2]
The Linker Chemistry
The process relies on a two-step "install-and-click" mechanism.
-
Installation (Functionalization): The N-hydroxysuccinimide (NHS) ester of 3-azidopropionic acid reacts with primary amines (Lysine side chains or N-terminus) on the protein. This forms a stable amide bond , creating the 3-azidopropanamide linker.
-
Conjugation (Click Reaction): The pendant azide (
) reacts with an alkyne-functionalized payload.-
Copper-Catalyzed (CuAAC):[] Reacts with terminal alkynes to form a 1,4-disubstituted triazole.
-
Strain-Promoted (SPAAC): Reacts with cyclooctynes (e.g., DBCO, BCN) to form a triazole without metal catalysts.
-
Why 3-Azidopropanamide?
-
Stability: The resulting amide bond is resistant to hydrolysis in plasma, unlike maleimide-thiol linkages which can undergo retro-Michael addition.
-
Minimal Steric Hindrance: The short
chain prevents the "flopping" effect seen with PEG linkers, essential for rigid spatial positioning in structural biology. -
Hydrophobicity Warning: Being a short aliphatic chain, it does not confer solubility. High degrees of labeling (DOL) can lead to protein aggregation.
Experimental Workflow Visualization
The following diagram outlines the critical path for generating high-purity conjugates.
Caption: Step-by-step workflow for protein functionalization and conjugation using 3-azidopropanamide linkers.
Detailed Protocols
Phase 1: Protein Functionalization (Azide Installation)
Objective: Covalently attach the 3-azidopropanamide moiety to surface lysines.
Materials:
-
Protein: 1–5 mg/mL in amine-free buffer.
-
Reagent: 3-Azidopropionic acid NHS ester (MW ~226.19 Da).
-
Solvent: Anhydrous DMSO or DMF.[3]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. -
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.
Protocol:
-
Buffer Exchange: Ensure protein is in
pH 8.3.-
Critical: Remove all Tris, Glycine, or BSA. These contain amines that will compete with the protein for the NHS ester.
-
-
Reagent Prep: Dissolve 3-Azidopropionic acid NHS ester in DMSO to a concentration of 10 mM immediately before use.
-
Note: NHS esters hydrolyze rapidly in water. Do not store aqueous solutions.
-
-
Reaction: Add the NHS-azide solution to the protein.
-
Stoichiometry: Use a 10–20 molar excess of NHS ester over protein.
-
Example: For 1 mL of IgG (150 kDa) at 2 mg/mL:
-
Solvent Limit: Keep final DMSO concentration
(v/v) to prevent denaturation.
-
-
Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight, with gentle rotation.
-
Purification: Pass the reaction mixture through a desalting column equilibrated with PBS (pH 7.4) to remove hydrolyzed NHS and unreacted azide.
Phase 2: Conjugation (The Click Reaction)
Choose Variant A (SPAAC) for simplicity and biocompatibility, or Variant B (CuAAC) for reaction speed and lower cost.
Variant A: Copper-Free (SPAAC)
Recommended for antibodies and in vivo applications.
-
Payload Prep: Dissolve DBCO-functionalized payload in DMSO/Water.
-
Reaction: Add 2–5 molar excess of DBCO-payload relative to the azide groups (not just protein).
-
Estimation: If DOL is ~4, use 8–20 equivalents of DBCO per protein molecule.
-
-
Incubation: 4 hours at RT or Overnight at 4°C.
-
Stop: Optional—add excess Sodium Azide (10 mM) to quench unreacted DBCO if purification is delayed (Warning: Toxic).
Variant B: Copper-Catalyzed (CuAAC)
Recommended for peptides and robust proteins.
-
Catalyst Mix (Prepare Fresh):
-
CuSO4: 1 mM final concentration.
-
THPTA Ligand: 5 mM final (ratio Cu:Ligand 1:5). THPTA protects protein from oxidation.[4]
-
Sodium Ascorbate: 5 mM final (Add last to initiate).
-
-
Reaction: Mix Protein-Azide + Alkyne-Payload + Catalyst Mix.
-
Incubation: 30–60 minutes at RT.
-
Note: Keep under inert gas (
) if possible to maintain Cu(I) state.
-
-
Quench: Add EDTA (10 mM) to chelate copper before purification.
Quality Control & Characterization
Summarize your results using the following metrics.
| Metric | Method | Acceptance Criteria |
| Concentration | A280 (Nanodrop) | > 0.5 mg/mL (Correct for payload absorbance) |
| Degree of Labeling (DOL) | MS (Intact Mass) or UV-Vis | Target: 2–4 azides/mAb (for ADCs) |
| Aggregation | SEC-HPLC | < 5% High Molecular Weight species |
| Free Payload | RP-HPLC or SDS-PAGE | < 1% Unconjugated payload |
Calculating DOL (UV-Vis Method):
If the payload is a fluorophore, use the Beer-Lambert Law with correction factors:
Troubleshooting Guide
Issue: Protein Precipitation
-
Cause: The 3-azidopropanamide linker is hydrophobic (
alkyl chain). High labeling density decreases protein solubility. -
Solution:
-
Reduce molar excess of NHS-azide during Phase 1 (Target DOL < 3).
-
Add non-ionic detergent (0.05% Tween-20) to the reaction buffer.
-
Switch to a hydrophilic payload (e.g., PEGylated-DBCO).
-
Issue: Low Conjugation Yield
-
Cause: Hydrolysis of NHS ester before reaction or copper oxidation (CuAAC).
-
Solution:
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference for NHS chemistry).
-
Creative Biolabs. "Conjugation Based on Click Chemistry." [Link]
-
Click Chemistry Tools. "Protein Labeling with NHS Esters." [Link]
Sources
Preparation of N-substituted 3-azidopropanamides for drug delivery
Application Note: Preparation of N-substituted 3-azidopropanamides for Drug Delivery
Abstract
This guide details the synthetic protocols for generating N-substituted 3-azidopropanamides, a critical class of bifunctional linkers used in antibody-drug conjugates (ADCs), PROTACs, and hydrogel-based drug delivery systems. Unlike ester-based linkers, the 3-azidopropanamide motif offers superior plasma stability while providing a compact, "clickable" handle for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present two primary workflows: a linear "Acrylation-Michael" sequence ideal for modifying complex amine-bearing drugs, and a convergent coupling strategy using pre-synthesized 3-azidopropanoic acid. Stringent safety protocols for handling organic azides are integrated throughout the text.
Introduction
In the development of targeted drug delivery systems, the linker determines the stability and release kinetics of the payload.[1] The 3-azidopropanamide moiety has emerged as a preferred scaffold because it combines the chemical robustness of an amide bond with the bio-orthogonal reactivity of an azide.
Key Advantages:
-
Plasma Stability: Amide bonds are significantly more resistant to non-specific enzymatic hydrolysis in plasma compared to esters, preventing premature drug release.
-
Compact Footprint: The 3-carbon chain minimizes steric bulk, reducing interference with the drug's binding affinity.
-
Synthetic Versatility: The azide group is inert to most biological conditions but reacts rapidly with alkynes (click chemistry), allowing for modular attachment to antibodies, polymers, or targeting ligands.
Chemical Strategy & Retrosynthesis
The synthesis of N-substituted 3-azidopropanamides generally follows one of two strategies depending on the availability of the starting materials and the sensitivity of the payload.
-
Method A (Linear Synthesis): Converts an amine-bearing drug into an acrylamide, followed by a Michael addition of sodium azide. This is the most common route for modifying small molecule drugs.
-
Method B (Convergent Synthesis): Couples a pre-formed 3-azidopropanoic acid to the drug. This is preferred when the drug is sensitive to the acidic conditions of the Michael addition.
Figure 1: Retrosynthetic analysis showing the Linear (Method A) and Convergent (Method B) pathways.
Detailed Protocols
Method A: The "Acrylation-Michael" Sequence (Recommended)
This method is ideal for converting an amine-functionalized drug (e.g., Doxorubicin, MMAE derivatives) into a click-ready prodrug.
Step 1: Synthesis of the Acrylamide Intermediate
-
Reagents: Amine-Drug (
equiv), Acryloyl Chloride ( equiv), Triethylamine (TEA, equiv). -
Solvent: Anhydrous DCM or THF (Avoid protic solvents).
-
Dissolve the Amine-Drug in anhydrous DCM under nitrogen atmosphere. Cool to
in an ice bath. -
Add TEA dropwise. Stir for 5 minutes.
-
Add Acryloyl Chloride dropwise over 10 minutes. Note: Acryloyl chloride is a lachrymator; use a fume hood.
-
Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC or LC-MS (disappearance of amine).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH) to isolate the N-substituted acrylamide.
Step 2: Michael Addition of Sodium Azide
-
Reagents: N-substituted Acrylamide (
equiv), Sodium Azide ( , – equiv), Acetic Acid (AcOH, equiv). -
Solvent: DMF/Water (
) or DMSO/Water ( ). Crucial: Water helps solubilize the azide; the organic solvent solubilizes the acrylamide.
-
Safety Check: Ensure the C/N ratio of the final product is
. (See Section 4). -
Dissolve the N-substituted acrylamide in DMF.
-
Prepare a solution of
in a minimum amount of water and add it to the DMF solution. -
Add Acetic Acid. Mechanism: AcOH protonates the intermediate enolate formed after azide attack, driving the equilibrium toward the product and preventing retro-Michael addition.
-
Heat the mixture to
for 4–12 hours.-
Note: Some highly reactive acrylamides react at RT overnight.
-
-
Workup: Dilute with water and extract with Ethyl Acetate (
). Do NOT use DCM (dichloromethane) here due to the risk of forming explosive diazidomethane with residual azide. -
Wash organic layer with
( ) to remove DMF, then brine. Dry over . -
Purification: Isolate via column chromatography. 3-azidopropanamides are typically stable on silica.
Method B: Direct Coupling (Convergent)
Use this if you already have 3-azidopropanoic acid (commercially available or prepared via hydrolysis of methyl 3-azidopropionate).
-
Reagents: 3-Azidopropanoic acid (
equiv), Amine-Drug ( equiv), HATU ( equiv), DIPEA ( equiv). -
Solvent: Anhydrous DMF.
-
Protocol: Mix Acid, HATU, and DIPEA in DMF. Stir for 5 min to activate the acid. Add the Amine-Drug. Stir at RT for 2–16 hours.
-
Workup: Standard aqueous extraction (EtOAc/Water) and purification.
Safety Protocol: Handling Organic Azides
Organic azides are potentially explosive. Strict adherence to safety rules is mandatory.
The C/N Ratio Rule
Before synthesis, calculate the Carbon/Nitrogen ratio to assess stability:
- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms (in the azide group)
-
Rule: If the ratio is
, the molecule is unstable and should not be isolated. 3-azidopropanamides (C3 chain + amide) usually satisfy this if the "Drug" part is large.
Critical Safety Rules:
-
No Halogenated Solvents: Never use DCM or Chloroform with sodium azide. It forms di/tri-azidomethane, which is extremely explosive.
-
No Metal Spatulas: Use plastic/teflon spatulas. Azides react with heavy metals (Cu, Pb) to form shock-sensitive metal azides.
-
Heat Limit: Do not heat reaction mixtures above
. -
Quenching Spills: Use a 10% solution of sodium nitrite (
) acidified with dilute sulfuric acid ( ) to decompose azide ions into innocuous and nitrogen oxides (perform in fume hood).
Data Summary & Troubleshooting
| Parameter | Method A (Acrylation-Michael) | Method B (Direct Coupling) |
| Overall Yield | 60–80% (Two steps) | 70–90% (One step) |
| Atom Economy | High | Moderate (Coupling reagents waste) |
| Reaction Time | 12–24 hours | 2–16 hours |
| Purification | Requires 2 columns (usually) | Requires 1 column |
| Best For | Building linker on complex drugs | Labile drugs sensitive to heat |
Troubleshooting Guide:
-
Incomplete Michael Addition: If starting material remains after 12h, add more
( equiv) and increase temp to . Ensure AcOH is present. -
Product Decomposition: If the product turns brown or degrades on silica, the amide might be hydrolyzing. Use neutralized silica (wash with 1% TEA) or switch to reverse-phase purification (C18).
-
Poor Solubility: If the acrylamide precipitates in water/DMF, increase the DMF ratio or use DMSO.
Application: Click Chemistry Conjugation
Once the N-substituted 3-azidopropanamide is synthesized, it serves as the "Click" handle.
-
CuAAC (Copper-Catalyzed): React with a terminal alkyne-bearing ligand (e.g., Folate-alkyne).
-
Catalyst:
/ Sodium Ascorbate / THPTA (ligand). -
Solvent:
(1:1). -
Result: 1,4-disubstituted triazole linkage.[2]
-
-
SPAAC (Copper-Free): React with a strained alkyne (e.g., DBCO-PEG-Antibody).
References
-
Safety of Azides: University of California Santa Barbara (UCSB). Sodium Azide and Organic Azides: Standard Operating Procedure.Link
-
Michael Addition Mechanism: Wang, J., et al.[6] "The formation of acrylamide from and its reduction by 3-aminopropanamide occur simultaneously during thermal treatment."[5] Journal of Food Science, 2018. Link
-
Linker Stability in ADCs: Jain, N., et al. "Current ADC Linker Chemistry." Pharm Res, 2015. Link
-
Synthesis Protocol: Meldal, M., & Tornøe, C. W. "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 2008. Link
-
General Azide Handling: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie Int. Ed., 2005. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
- 3. Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane [organic-chemistry.org]
- 4. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Hydrolysis of 3-Azidopropanamide
Welcome to the technical support center for 3-azidopropanamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their workflows. As a primary amide, 3-azidopropanamide is susceptible to hydrolysis in aqueous environments, which can compromise experimental outcomes. This resource provides in-depth, field-proven insights to help you understand, troubleshoot, and minimize this degradation.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions encountered when working with 3-azidopropanamide in aqueous buffers.
Q1: I'm seeing poor yields in my click chemistry reaction. Could hydrolysis of my 3-azidopropanamide be the cause?
A1: Absolutely. The amide bond in 3-azidopropanamide can be cleaved by water, a process known as hydrolysis, to yield 3-azidopropanoic acid and ammonia.[1] This reaction effectively consumes your active reagent, reducing its concentration and leading to lower-than-expected yields in downstream applications like copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Verifying the integrity of your stock solution is a critical first step in troubleshooting.
Q2: What is the primary factor that drives the hydrolysis of 3-azidopropanamide?
A2: The primary driver for amide hydrolysis is pH . The reaction rate is significantly influenced by the concentration of hydroxide ions (OH⁻) and hydronium ions (H₃O⁺).[2]
-
Base-Catalyzed Hydrolysis: Under basic/alkaline conditions (pH > 7), hydroxide ions act as potent nucleophiles, directly attacking the carbonyl carbon of the amide.[3] This is often the dominant degradation pathway in common bioconjugation buffers.[2][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weaker nucleophile, water.[5][6]
Generally, the rate of amide hydrolysis is at its minimum in the neutral pH range and increases as the pH becomes more acidic or basic.[2]
Q3: Which buffers should I absolutely avoid when working with 3-azidopropanamide?
A3: You should exercise caution with buffers that contain nucleophilic species, as they can participate in and accelerate the degradation of your reagent.
-
Amine-Containing Buffers: Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided for preparing stock solutions or for long-term storage, as the primary amines in these buffers can act as nucleophiles.[7]
-
Carboxylate Buffers: Buffers containing carboxylates (e.g., acetate, citrate) can sometimes participate in general acid-base catalysis, potentially increasing the rate of hydrolysis.
-
Phosphate Buffers: While widely used, some studies have shown that phosphate can increase the degradation rate of certain small molecules.[8] Its use should be evaluated if stability issues are observed.
Q4: What are the recommended storage conditions for a 3-azidopropanamide stock solution?
A4: For maximum stability, prepare stock solutions in an anhydrous, inert organic solvent like DMSO or DMF.[7] Store these stocks at -20°C or -80°C. When you need to use the reagent in an aqueous buffer, create a fresh working solution immediately before your experiment. Avoid repeated freeze-thaw cycles of aqueous solutions. If an aqueous stock must be prepared, use a non-nucleophilic buffer such as HEPES at a pH between 6.5 and 7.5 and store it in small aliquots at -80°C for the shortest time possible.
Q5: How does temperature affect the rate of hydrolysis?
A5: Temperature is a critical factor. Amide hydrolysis, like most chemical reactions, has a significant activation energy, meaning its rate is slow at low temperatures and increases with heat.[9][10] Therefore, it is crucial to keep your aqueous solutions of 3-azidopropanamide on ice whenever possible during experimental setup and to avoid prolonged incubation at elevated temperatures unless required by your protocol. Even at room temperature, degradation can be significant over several hours.
Troubleshooting Guide
Use this section to diagnose and solve common problems related to the stability of 3-azidopropanamide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or complete reaction failure. | Hydrolysis of 3-azidopropanamide reagent. | 1. Verify Reagent Integrity: Use an analytical method like HPLC or LC-MS to check for the presence of the hydrolysis product (3-azidopropanoic acid). 2. Prepare Fresh Solutions: Discard old aqueous solutions and prepare a new working solution from a fresh stock in anhydrous DMSO/DMF. |
| Gradual loss of signal or yield over the course of a time-dependent experiment. | On-going hydrolysis in the aqueous reaction buffer. | 1. Optimize pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. 2. Switch Buffers: Replace potentially catalytic buffers (e.g., Tris, phosphate) with a more inert alternative like HEPES. 3. Reduce Temperature: If the protocol allows, perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). |
| Precipitate forms when adding DMSO/DMF stock to aqueous buffer. | Poor solubility of the reagent at the desired concentration. | 1. Reduce Final Concentration: Lower the final working concentration of 3-azidopropanamide. 2. Co-solvent Use: Consider if a small percentage of a compatible organic co-solvent is permissible in your experiment, but be aware this can also affect reaction rates. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability issues with 3-azidopropanamide.
Caption: A troubleshooting flowchart for diagnosing 3-azidopropanamide instability.
Protocols
Protocol 1: Buffer Compatibility Screening
This protocol provides a framework for testing the stability of 3-azidopropanamide in various aqueous buffers using HPLC analysis.
Objective: To identify the optimal buffer system that minimizes hydrolysis over a typical experimental timeframe.
Materials:
-
3-azidopropanamide
-
Anhydrous DMSO
-
Candidate buffers (e.g., PBS pH 7.4, Tris pH 8.0, HEPES pH 7.2)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Methodology:
-
Prepare Stock Solution: Create a 100 mM stock solution of 3-azidopropanamide in anhydrous DMSO.
-
Prepare Test Solutions: For each candidate buffer, prepare a 1 mM solution of 3-azidopropanamide. (e.g., add 10 µL of 100 mM stock to 990 µL of buffer).
-
Initial Analysis (T=0): Immediately after preparation, inject 10 µL of each test solution onto the HPLC system. Run a gradient (e.g., 5-95% B over 10 minutes) and record the peak area for 3-azidopropanamide.
-
Incubate: Incubate the remaining test solutions at your typical experimental temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, and 24 hours), inject another 10 µL sample from each test solution and record the peak area.
-
Data Analysis: For each buffer, calculate the percentage of 3-azidopropanamide remaining at each time point relative to T=0. Plot the percentage remaining versus time to determine the stability profile in each buffer.
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the fundamental base-catalyzed hydrolysis of 3-azidopropanamide.
Caption: Base-catalyzed hydrolysis of 3-azidopropanamide.
References
- Vankay, E. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Royal Society of Chemistry.
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
-
Quora. (2018). Why is heat needed for the hydrolysis of amides?. Available at: [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Available at: [Link]
-
Chemguide. (n.d.). HYDROLYSING AMIDES. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
Williams, J. W., et al. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. (2014). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. Available at: [Link]
-
Williams, D. C., et al. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry. Available at: [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. uregina.ca [uregina.ca]
- 3. Khan Academy [khanacademy.org]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Removing unreacted sodium azide from 3-azidopropanamide product
Topic: Removal of Unreacted Sodium Azide from 3-Azidopropanamide
Ticket ID: #AZ-309-PUR Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The purification of 3-azidopropanamide presents a specific physicochemical challenge: both your product (a small, polar amide) and the impurity (sodium azide) possess high water solubility.[1][2] Standard "wash with water" protocols will likely result in significant product loss or poor separation.
This guide provides three validated workflows to separate the organic azide from the inorganic salt, grounded in the manipulation of partition coefficients (
Module 1: The Safety "Zero Compromise" Zone
Critical Alert: Before attempting any workup, you must understand the "Azide pH Switch."
-
The Hazard: Sodium Azide (
) is a salt. In acidic conditions ( ), it protonates to form Hydrazoic Acid ( ) . -
The Risk:
is a volatile, highly toxic, and explosive liquid (bp 37°C). -
The Rule: NEVER acidify the aqueous waste stream containing azide.[1] Keep all aqueous phases at pH > 9 to ensure the azide remains trapped as the non-volatile
ion.
Module 2: The "Salting Out" Extraction Protocol
Recommended for: Standard synthesis scales (1g - 50g).
Because 3-azidopropanamide contains a polar amide group, it "likes" water. To force it into the organic layer, we must make the water "inhospitable" to organics by increasing its ionic strength—a technique known as the Salting Out Effect .
The Protocol[1][3][4][5]
-
Quench: If your reaction used an organic solvent miscible with water (e.g., Acetone, DMF), concentrate the mixture under reduced pressure (Bath < 40°C) to remove most of the solvent.
-
Why? Organic solvents in the aqueous phase increase the solubility of your product in water, preventing extraction.
-
-
Dissolution: Resuspend the crude residue in a minimum volume of Saturated Aqueous NaHCO3 (pH ~8.5–9).
-
Why? This keeps the unreacted
ionic ( ) and prevents formation.
-
-
Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous layer until no more dissolves (saturation).
-
Extraction: Extract continuously with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . (Recommend: 4 x solvent volume).
-
Note: Avoid DCM if possible; azides can react with halogenated solvents over long periods to form explosive di-azidomethane, though this is rare with rapid workups.
-
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate.
Data: Theoretical Partitioning
| Species | State at pH 9 | Water Solubility | EtOAc Solubility | Behavior |
| Sodium Azide | Very High | Negligible | Stays in Water | |
| 3-Azidopropanamide | Neutral Molecule | High | Moderate | Extracts (if salted out) |
Module 3: Solid Phase Filtration (The "Dry" Method)
Recommended for: Small scales (<1g) or highly water-soluble products where extraction fails.
If your product is too water-soluble for extraction, use solubility differences in organic media.
The Protocol[1][3][4][5]
-
Evaporation: Remove all reaction solvents to obtain a dry crude solid/oil.
-
Trituration: Add anhydrous Acetone or Diethyl Ether to the crude mixture.
-
Sonication: Sonicate for 5 minutes to dissolve the organic product. The
will remain as a white, crystalline solid. -
Filtration: Filter the suspension through a sintered glass funnel or a Celite plug.
-
Filtrate: Contains your pure 3-azidopropanamide.
-
Filter Cake: Contains the unreacted
.
-
-
Wash: Wash the filter cake with a small amount of fresh solvent.
-
Disposal: Dissolve the filter cake in water and treat as azide waste (see Module 5).
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purification based on your product's behavior.
Caption: Logic flow for Liquid-Liquid Extraction of polar azides. Note the critical separation of the toxic aqueous stream.
Module 5: Validation & FAQs
How do I know the Azide is gone? (The Ferric Chloride Test)
You can qualitatively test for the presence of the azide ion (
-
Take 1 drop of your purified product (dissolved in water/ethanol).
-
Add 1 drop of dilute HCl.
-
Add 1 drop of Ferric Chloride (
) solution. -
Result: A distinct RED color indicates the presence of azide (Iron(III) azide complex). No color change implies successful purification.
Frequently Asked Questions
Q: My product is an oil and I can't filter off the NaN3 (Method B). What now? A: If trituration creates a gummy oil instead of a suspension, revert to Method A (Salting Out) . Alternatively, use a short plug of Silica Gel .[1] Azide ions stick strongly to silica due to their high polarity, while the organic amide will elute with 100% EtOAc.
Q: Can I use a Rotovap to remove the solvent? A: Yes, but with strict controls. Organic azides can be heat-sensitive.
-
Safety Rule: Never heat the water bath above 40°C .
-
Pressure: Ensure you do not concentrate to absolute dryness if the product stability is unknown.
Q: How do I dispose of the aqueous waste? A: Never pour azide solutions down the drain (explosion risk with copper pipes).[5]
-
Quench Protocol: In a fume hood, treat the aqueous waste with excess Sodium Nitrite (
) , then slowly acidify with dilute .[5] This converts azide to benign Nitrogen gas ( ) and Nitrogen oxides. -
Warning: This releases NO gas; ventilation is mandatory.[2]
References
-
Keicher, T., & Löbbecke, S. (2018). Organic Azides: Syntheses and Handling. In Organic Azides (pp. 3-28). Wiley-VCH. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
University of California, Santa Cruz. (n.d.). Sodium Azide Safety Guidelines. UCSC Environmental Health & Safety. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Azide. Merck KGaA. Link
Sources
Validation & Comparative
13C NMR Characterization of 3-Azidopropanamide: A Technical Comparison Guide
Topic: 13C NMR chemical shifts of 3-azidopropanamide carbon backbone Content Type: Publish Comparison Guides.
Executive Summary
3-Azidopropanamide (CAS: N/A for specific amide, often synthesized in-situ; related amine CAS: 88192-19-2) is a critical bifunctional linker used in "click chemistry" (CuAAC) to introduce amide functionalities into alkyne-tagged biomolecules.[1] Its structural integrity is paramount; however, it is prone to degradation (hydrolysis) or incomplete synthesis from its precursor, 3-chloropropanamide .
This guide provides a definitive technical comparison of the 13C NMR chemical shifts of the 3-azidopropanamide backbone against its synthetic precursors and common impurities. By analyzing the specific shielding/deshielding effects of the azide group versus the chloro group, researchers can quantitatively assess purity and reaction progress.
Structural Analysis & Backbone Assignments
The carbon backbone of 3-azidopropanamide consists of three distinct magnetic environments. The substitution of the chlorine atom (in the precursor) with the azide group induces characteristic chemical shift changes, particularly at the
Structure:
Table 1: Characteristic 13C NMR Chemical Shifts (DMSO-d6)
Values are approximate based on substituent additivity rules and analogous experimental data.
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Electronic Environment |
| C1 | Carbonyl ( | 172.0 – 174.0 | Quaternary (No signal) | Deshielded by oxygen; typical primary amide range. |
| C2 | 34.0 – 36.0 | Negative (Down) | Shielded relative to C3; adjacent to carbonyl. | |
| C3 | 47.0 – 49.0 | Negative (Down) | Deshielded by the electronegative Azide group ( |
Expert Insight: The shift of C3 is the diagnostic peak. An azide group (
) typically exerts a deshielding effect similar to, but distinct from, halogens. In 13C NMR, a primary alkyl azide carbon () typically resonates between 47–52 ppm , whereas a primary alkyl chloride ( ) resonates between 40–45 ppm . This ~5-8 ppm downfield shift is the primary indicator of successful azidation.
Comparative Analysis: Product vs. Alternatives
To validate the synthesis, one must compare the product spectrum against the precursor (3-chloropropanamide) and potential byproducts (Acrylamide, 3-Azidopropionic acid).
Table 2: Comparative Chemical Shifts of Alternatives (DMSO-d6)
| Compound | C1 (C=O) | C2 ( | C3 ( | Diagnostic Feature |
| 3-Azidopropanamide (Product) | 172.5 | 35.0 | 48.0 ( | C3 at ~48 ppm confirms Azide substitution. |
| 3-Chloropropanamide (Precursor) | 173.0 | 38.0 | 41.0 ( | C3 at ~41 ppm . Presence indicates incomplete reaction. |
| Acrylamide (Elimination Byproduct) | 167.0 | 128.0 ( | 130.0 ( | Olefinic peaks in 128-130 ppm region. |
| 3-Azidopropionic Acid (Hydrolysis) | 174.0 | 34.0 | 47.5 | C1 shift moves downfield; loss of amide NH protons in 1H NMR. |
Mechanism of Shift Differences
-
Precursor vs. Product (Cl
N3):-
-Effect (C3): The replacement of Cl (electronegativity
) with N3 ( ) involves complex paramagnetic shielding terms. Experimentally, the azide group causes a downfield shift (deshielding) of the attached carbon by approximately 6-8 ppm relative to the chloride. - -Effect (C2): The adjacent methylene group often experiences a slight upfield shift (shielding) of 2-4 ppm upon azidation.
-
-Effect (C3): The replacement of Cl (electronegativity
-
Elimination (Formation of Acrylamide):
-
Under basic conditions (e.g., excess NaN3/heat), elimination of HCl can occur, forming acrylamide. This is instantly detectable by the appearance of sp2 hybridized carbons in the 125–135 ppm region, a "dead zone" for the saturated 3-azidopropanamide.
-
Experimental Protocols
Protocol A: Synthesis & Purification Monitoring
Objective: Synthesize 3-azidopropanamide from 3-chloropropanamide and validate using NMR.
-
Reaction: Dissolve 3-chloropropanamide (1.0 eq) and Sodium Azide (1.5 eq) in
. Heat to 80°C for 12 hours. -
Workup: Extract with Ethyl Acetate (EtOAc).[2] Dry over
. Evaporate solvent.[3]-
Note: 3-azidopropanamide is water-soluble; excessive aqueous washing will reduce yield.
-
-
NMR Sample Prep:
-
Dissolve ~10 mg of crude solid in 0.6 mL DMSO-d6 .
-
Why DMSO-d6? It provides excellent solubility for polar amides and prevents exchange of amide protons, allowing 1H-13C correlation (HMBC) if needed. CDCl3 may result in poor solubility and broad peaks.
-
Protocol B: NMR Acquisition Parameters (Self-Validating)
-
Frequency: 100 MHz or higher (for 13C).
-
Scans: Minimum 256 scans (due to low sensitivity of 13C and low molecular weight).
-
Relaxation Delay (D1): 2.0 seconds. (Ensure quantitative integration of the Carbonyl peak).
-
Pulse Sequence: Proton-decoupled 13C (zgpg30).
-
Reference: Calibrate DMSO-d6 septet to 39.52 ppm .
Visualization of Logic & Workflow
Diagram 1: Chemical Shift Logic & Quality Control Decision Tree
Caption: QC Decision Tree for 13C NMR analysis of 3-azidopropanamide synthesis. Key diagnostic regions allow rapid identification of elimination byproducts (acrylamide) and unreacted starting material.
Diagram 2: Substituent Effects on Chemical Shift
Caption: Visualizing the chemical shift migration during the reaction. The alpha-carbon (C3) moves downfield, while the beta-carbon (C2) moves upfield, providing a dual-confirmation signature.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem.1997 , 62, 7512–7515.[4] Link
-
Breugst, M.; Huisgen, R.; Reissig, H. U. "Regioselectivity of 1,3-Dipolar Cycloadditions of Phenyl Azide with Enamines: A Computational Analysis." J. Org.[4] Chem.2013 , 78, 1576–1582.[2] (Discusses Azide 13C NMR shifts). Link
-
BroadPharm. "3-Azidopropan-1-amine Product Data." (Structural analog comparison). Link
- Pretsch, E.; Bühlmann, P.; Affolter, C.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000. (Source for general amide/chloride shift rules).
-
Merck/Sigma-Aldrich. "3-Chloropropanamide Product Specification and NMR References." Link
Sources
A Comparative Guide to HPLC Analysis: Monitoring the Synthesis of 3-Azidopropanamide
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 3-azidopropanamide and its common starting materials, 3-chloropropanamide and sodium azide. As researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of a chemical reaction is paramount. This document offers a robust analytical framework for the synthesis of 3-azidopropanamide, grounded in the principles of reverse-phase chromatography.
Introduction: The Analytical Imperative in Azide Synthesis
The synthesis of 3-azidopropanamide, typically achieved through a nucleophilic substitution reaction between a 3-halopropanamide (such as 3-chloropropanamide) and sodium azide, is a foundational step in many bioconjugation and click chemistry workflows.[1][2] The azide functional group is a versatile handle for introducing modifications to biomolecules or for constructing complex molecular architectures.
However, the success of the synthesis hinges on complete conversion and purity of the final product. In-process monitoring via HPLC is essential to track the consumption of the starting materials and the formation of the desired product. This guide elucidates a reliable HPLC method and explains the underlying principles that govern the separation of these components, enabling confident assessment of reaction kinetics and endpoint.
The Principle of Separation: Polarity in Reverse-Phase HPLC
The workhorse of reaction monitoring for small organic molecules is Reverse-Phase HPLC (RP-HPLC). In this technique, analytes are separated based on their relative hydrophobicity. The stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.
The core principle is straightforward:
-
Polar compounds have a weaker affinity for the nonpolar stationary phase and a stronger affinity for the polar mobile phase. They travel through the column more quickly, resulting in shorter retention times .
-
Nonpolar compounds interact more strongly with the stationary phase, slowing their progression through the column and leading to longer retention times .[3][4]
For our reaction, we must consider the polarity of three key species:
-
Sodium Azide (NaN₃) : An inorganic salt, sodium azide is extremely polar and highly soluble in aqueous solutions.[5]
-
3-Chloropropanamide : A small organic starting material. It possesses a polar amide group but also a degree of nonpolar character from its propyl backbone and the chloro group.
-
3-Azidopropanamide : The final product. The key difference is the substitution of the chlorine atom with an azide group (-N₃). While the azide group is polar, its replacement of the more electronegative chlorine atom slightly reduces the overall molecule's polarity, making it marginally more hydrophobic than its chloro-precursor.
Based on these properties, we can predict the elution order from the C18 column:
-
Sodium Azide (Most Polar, Earliest Elution)
-
3-Chloropropanamide
-
3-Azidopropanamide (Least Polar, Latest Elution)
A Validated Experimental Protocol for Reaction Monitoring
This protocol is designed to provide a robust and reproducible separation of the target compounds. The use of a gradient elution ensures that all components, from the highly polar sodium azide to the more retained organic molecules, are eluted with good peak shape and resolution.
Experimental Workflow Diagram
Caption: Workflow for HPLC monitoring of 3-azidopropanamide synthesis.
Step-by-Step Methodology
1. Instrumentation:
-
HPLC System: An Agilent 1200 Series LC, Waters ACQUITY UPLC H-Class, or equivalent system equipped with a binary pump, autosampler, column thermostat, and UV/PDA detector.[6][7]
-
Data Acquisition: Empower 3, Chromeleon, or equivalent chromatography data software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with good silanol activity shielding is recommended for analyzing polar compounds.
-
Mobile Phase A: Deionized Water (18.2 MΩ·cm).
-
Mobile Phase B: Acetonitrile (HPLC Gradient Grade).
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 60% B
-
12.1 min: 5% B
-
15.0 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm. Rationale: The amide bond in both 3-chloropropanamide and 3-azidopropanamide exhibits strong absorbance at lower UV wavelengths.
3. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction vessel at specified time points.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of Mobile Phase A (Water). This prevents further reaction post-sampling.
-
Ensure the final concentration is within the linear range of the detector. A 100-fold dilution is a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulate matter.
Data Presentation and Interpretation
The primary goal is to observe the decrease in the starting material peak (3-chloropropanamide) and the corresponding increase in the product peak (3-azidopropanamide) over time.
Predicted Retention Times
The following table presents the expected elution order and illustrative retention times based on the protocol described above. Note: These are representative values; actual retention times may vary depending on the specific HPLC system, column, and conditions.
| Compound | Chemical Structure | Role | Predicted Retention Time (min) | Chromatographic Observations |
| Sodium Azide | NaN₃ | Starting Material | ~1.5 - 2.0 | Unretained or very weakly retained. Elutes near the solvent front (void volume). Peak may be broad. |
| 3-Chloropropanamide | C₃H₆ClNO | Starting Material | ~4.5 | A sharp peak that decreases in area as the reaction progresses. |
| 3-Azidopropanamide | C₃H₆N₄O | Product | ~5.2 | A sharp peak that grows in area as the reaction progresses. Its later elution is due to its slightly increased hydrophobicity compared to the starting material. |
Interpreting the Chromatogram
-
At Time = 0: You should observe a large peak corresponding to 3-chloropropanamide and potentially a very early peak for sodium azide (if it is UV active or detectable under these conditions). The peak for 3-azidopropanamide should be absent.
-
During the Reaction: The area of the 3-chloropropanamide peak will decrease, while a new peak at a later retention time (~5.2 min) corresponding to 3-azidopropanamide will appear and grow.
-
At Reaction Completion: The peak for 3-chloropropanamide should be negligible or completely absent, and the area of the 3-azidopropanamide peak should be maximized and stable over subsequent time points.
System Validation and Trustworthiness
To ensure the integrity of this analytical method, several validation steps are crucial:
-
Peak Identity Confirmation: The most reliable way to confirm peak identities is to inject pure standards of the starting material (3-chloropropanamide) and, if available, the final product (3-azidopropanamide). Spiking a reaction mixture sample with a small amount of the pure standard should result in an increase in the height/area of the corresponding peak, confirming its identity.
-
Detector Linearity: A calibration curve should be generated for the starting material and product to ensure the detector response is linear over the concentration range observed during the reaction.
-
Method Robustness: The gradient is chosen to provide a wide separation window. The initial low organic content (5% B) ensures the retention of the polar starting material, while the ramp to 60% B ensures the timely elution of the product and any less polar impurities.
This self-validating system provides high confidence in tracking the reaction's progress, ensuring that decisions regarding reaction quenching, workup, and purification are based on accurate, quantitative data.
References
-
ChemMass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
-
OIV. (n.d.). Detection of preservatives and fermentation inihibitors (Sodium Azide by HPLC) (Type-IV). Retrieved from [Link]
-
Waters Corporation. (n.d.). Guidelines for Routine Use and Maintenance of Ultra-Performance Size-Exclusion and Ion-Exchange Chromatography Systems. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Retention of Azide Ion on Obelisc N Column. Retrieved from [Link]
-
HELIX Chromatography. (2018, November 7). HPLC Methods for analysis of Azide Ion. Retrieved from [Link]
-
PMC. (n.d.). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Retrieved from [Link]
-
Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
TutorChase. (n.d.). How do you synthesise an azide from a halide? Retrieved from [Link]
-
MDPI. (2024, February 24). Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis and Reduction of Azides. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of starting material and reaction mixture at the... Retrieved from [Link]
-
Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]
-
EurekAlert!. (2023, August 4). Scientists develop novel method to synthesize azide compounds for wider industrial applications. Retrieved from [Link]
-
Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
Reddit. (2020, June 18). Polarity of Compounds. Retrieved from [Link]
-
YouTube. (2020, September 5). Polar vs Nonpolar | Organic Chemistry 1.5. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
University of Groningen. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. Retrieved from [Link]
-
International Journal of Advanced Research. (2020, June 15). ISSN: 2320-5407. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 16). 13.6: Polarity and Properties. Retrieved from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Chloropropanamide. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Retention of Azide Ion on Obelisc N Column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Azidopropanamide
Organic azides are indispensable reagents in modern chemical synthesis, particularly in bioconjugation and materials science, largely due to their utility in the highly reliable azide-alkyne "click" chemistry. However, the energetic nature of the azide functional group demands rigorous safety protocols, especially for small, nitrogen-rich molecules like 3-Azidopropanamide. This guide provides a detailed, safety-first approach to the proper disposal of 3-Azidopropanamide, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles for handling potentially explosive compounds.
Hazard Assessment of 3-Azidopropanamide
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Organic azides are known to be sensitive to external energy sources such as heat, light, friction, and pressure, which can lead to violent decomposition.[1]
Stability Evaluation
The stability of an organic azide can be estimated by its molecular structure. Two widely accepted guidelines are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1]
-
Chemical Formula: C₃H₆N₄O
-
Structure:
Table 1: Stability Analysis of 3-Azidopropanamide
| Parameter | Calculation | Implication |
| Carbon-to-Nitrogen (C/N) Ratio | 3 Carbons / 4 Nitrogens = 0.75 | A C/N ratio below 3, and especially below 1, indicates a high nitrogen content, suggesting the compound is highly energetic and potentially explosive.[1] Such compounds should be handled in small quantities and as dilute solutions whenever possible. |
| "Rule of Six" | 3 Carbon atoms per azide group. | The "Rule of Six" suggests there should be at least six carbon atoms per energetic functional group to provide sufficient dilution for relative safety.[1] With only three carbons, 3-Azidopropanamide does not meet this criterion and must be treated as potentially explosive. |
Given these parameters, 3-Azidopropanamide should always be handled with extreme caution and as a potentially explosive substance.
Chemical Incompatibilities
Mixing azides with certain substances can lead to the formation of highly sensitive and dangerous compounds. It is critical to avoid contact with:
-
Acids: Reacts to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
-
Heavy Metals and their Salts: Can form extremely shock-sensitive heavy metal azides (e.g., lead, copper, silver, mercury azides).[2] This is a critical consideration for waste pipes and equipment.
-
Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can react to form dangerously unstable di- and tri-azidomethane.[2]
-
Strong Oxidizing or Reducing Agents: Can cause violent reactions.
-
Other Incompatibles: Bromine, carbon disulfide, and dimethyl sulfate have also been reported to react violently with azides.[3]
Core Principles for Handling and Waste Management
A preventative approach is paramount. The following principles must be strictly adhered to when working with and generating waste containing 3-Azidopropanamide.
Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing or detonation, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
-
Fume Hood: All work with 3-Azidopropanamide and its waste must be conducted in a certified chemical fume hood.[4]
-
Blast Shield: Use a blast shield, especially when working with neat material or at scales larger than a few milligrams.[4]
Safe Handling and Waste Segregation
-
Use Non-Metal Tools: Never use metal spatulas or stir bars that could scratch or react with the azide. Opt for plastic, ceramic, or Teflon-coated tools.[1]
-
Avoid Friction and Shock: Avoid using ground-glass joints, which can create friction.[2]
-
Temperature Control: Store azides at low temperatures (refrigerator or freezer, as appropriate) and away from light in plastic containers.[1]
-
Dedicated Waste Container: All waste contaminated with 3-Azidopropanamide (unused material, solutions, contaminated gloves, pipette tips, etc.) must be collected in a clearly labeled, dedicated "Azide Waste" container.[1][4] This container must be made of plastic and have a secure, non-metallic cap.
-
Labeling: The waste container must be labeled "Hazardous Waste: Contains Organic Azide" and list all chemical constituents. This prevents accidental mixing with incompatible waste streams, particularly acidic waste.[1]
Disposal Procedures
The preferred and safest method for the disposal of any azide-containing waste is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] However, for dilute aqueous waste streams, a chemical deactivation step may be required or recommended prior to collection.
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of 3-Azidopropanamide waste.
Caption: Decision workflow for 3-Azidopropanamide waste disposal.
Experimental Protocol: Chemical Deactivation (Quenching)
This procedure is only for dilute aqueous solutions (<5% w/v) of 3-Azidopropanamide and must be performed by trained personnel in a chemical fume hood with a blast shield in place. The chemistry behind this protocol is the reaction of the azide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mild acid. This reaction converts the azide to harmless dinitrogen gas.[5]
2 NaN₃ + 2 HNO₂ → 3 N₂(g) + 2 NO(g) + 2 NaOH
Materials:
-
Dilute 3-Azidopropanamide waste solution (<5%)
-
20% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
20% (v/v) aqueous solution of sulfuric acid or hydrochloric acid
-
Starch-iodide test paper
-
Three-necked round-bottom flask
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Gas outlet tube vented to the back of the fume hood
Procedure:
-
Setup: In a chemical fume hood, place the dilute azide waste solution in the three-necked flask equipped with a magnetic stir bar. Fit one neck with the dropping funnel and another with a gas outlet tube.
-
Add Sodium Nitrite: With gentle stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of 3-Azidopropanamide estimated to be in the waste (a significant excess).[5]
-
Acidify Slowly: Slowly and carefully add the 20% acid solution dropwise from the dropping funnel. This order of addition is critical. Adding the azide to an acidic nitrite solution can generate dangerous concentrations of hydrazoic acid. A steady evolution of gas (N₂ and NO) should be observed. Continue adding acid until gas evolution ceases.
-
Test for Completion: Once gas evolution has stopped, test the solution to ensure the azide has been completely destroyed. Add a drop of the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming that the azide has been fully consumed.[5] If the test is negative, add a small amount of additional sodium nitrite and acid until a positive test is achieved.
-
Neutralization and Collection: Neutralize the final solution with sodium hydroxide or sodium bicarbonate to a pH between 6 and 8. Transfer the treated waste to a hazardous waste container for collection by EHS.
Caption: Step-by-step workflow for the chemical quenching of dilute azide waste.
Spill Management
-
Small Spills (in a fume hood): Cover the spill with an inert absorbent material like vermiculite or sand. Using non-metallic tools, carefully collect the absorbed material and place it into the designated "Azide Waste" container. Decontaminate the area with a basic solution (e.g., 1 M NaOH) followed by soap and water.[4]
-
Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others in the area and notify your institution's EHS or emergency response team. Do not attempt to clean it up yourself.[4]
By understanding the hazards and adhering strictly to these handling and disposal protocols, researchers can continue to leverage the power of azide chemistry while maintaining the highest standards of laboratory safety.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline Number: 04-028. [Link]
-
University of Victoria. (2022). SWP – 004: Azides. Occupational Health, Safety & Environment. [Link]
-
University of New Mexico, Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Hazardous Waste Experts. (2023). What Is Sodium Azide And How Do I Safely Dispose Of It?[Link]
-
Hazardous Waste Experts. (2016). What You Need to Know About Sodium Azide. [Link]
-
Defense Centers for Public Health. (n.d.). Disposal of Dilute (0.01%) Sodium Azide Solution. [Link]
-
PubChem. (n.d.). 3-Azidopropan-1-amine. National Center for Biotechnology Information. [Link]
-
Reddit. (2021). How to quench azide. r/Chempros. [Link]
-
Reddit. (2022). Guys that have worked with azides, how do you quench excess NaN3, and work-up, without executing yourself? r/OrganicChemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
